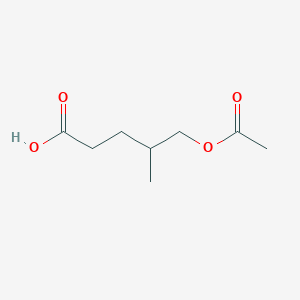

5-Acetoxy-4-methylpentanoic acid

Description

Contextualization within Modern Organic Synthesis and Natural Product Chemistry

In the realm of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, especially in the fields of medicinal chemistry and agrochemistry. 5-Acetoxy-4-methylpentanoic acid serves as a prime example of a chiral synthon, a molecule whose existing chirality is exploited to introduce a specific stereocenter in a new, more complex molecule. This strategy, often referred to as the "chiral pool" approach, is a cornerstone of efficient and elegant synthetic design.

The utility of this compound is particularly evident in natural product chemistry, where the biological activity of a molecule is often intrinsically linked to its specific stereochemistry. The synthesis of insect pheromones, for instance, requires a high degree of stereochemical control, as different stereoisomers can elicit different or even inhibitory biological responses. The (S)-enantiomer of 5-acetoxy-4-methylpentanoic acid has been identified as a crucial intermediate in the synthesis of such biologically active molecules.

Historical Context of its Significance as a Synthetic Precursor, including its Origin as an Industrial By-product

The primary significance of 5-acetoxy-4-methylpentanoic acid as a synthetic precursor is linked to the synthesis of the aggregation pheromone of the red flour beetle (Tribolium castaneum), (4R,8R)-4,8-dimethyldecanal. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov The (S)-enantiomer of 5-acetoxy-4-methylpentanoic acid serves as a key chiral building block to establish the desired (R)-stereocenter at the C4 position of the final pheromone molecule. researchgate.net This specific application has been a focal point of its limited documentation in scientific literature.

Despite its utility, there is no substantial evidence in the available scientific and industrial literature to suggest that 5-acetoxy-4-methylpentanoic acid is, or has been, a common industrial by-product. Its application appears to be highly specialized, with its presence in the chemical landscape being a direct result of its value in targeted, multi-step synthetic campaigns rather than as a readily available side-stream from large-scale industrial processes.

Current Research Landscape and Emerging Scientific Interest

The current research landscape for 5-acetoxy-4-methylpentanoic acid appears to be relatively narrow, with its application remaining largely confined to its established role in pheromone synthesis. A review of recent scientific literature does not indicate a surge of new or emerging applications for this specific compound. The focus of research continues to be on the total synthesis of the target pheromones, where 5-acetoxy-4-methylpentanoic acid is a tool rather than the subject of investigation itself.

While there is ongoing research into the broader field of utilizing chiral carboxylic acids and their derivatives in novel synthetic methodologies, such as metallaphotoredox catalysis, these studies have not yet highlighted 5-acetoxy-4-methylpentanoic acid as a compound of particular interest. princeton.edu Therefore, its current scientific interest is best described as stable and specialized, rather than rapidly emerging.

Chemical Compound Data

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 5-Acetoxy-4-methylpentanoic acid | 5-(acetyloxy)-4-methylpentanoic acid | C₈H₁₄O₄ | 174.19 | 74039-93-3 |

| (4R,8R)-4,8-Dimethyldecanal | (4R,8R)-4,8-Dimethyldecanal | C₁₂H₂₄O | 184.32 | Not Available |

Synonyms for 5-Acetoxy-4-methylpentanoic acid nih.gov

| Synonym |

| 5-acetyloxy-4-methyl-pentanoic acid |

| (S)-5-Acetoxy-4-methylpentanoicAcid |

| NSC78442 |

| 5-(Acetyloxy)-4-methylpentanoic acid |

Structure

3D Structure

Properties

IUPAC Name |

5-acetyloxy-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(3-4-8(10)11)5-12-7(2)9/h6H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLVCORVKBNFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291818 | |

| Record name | 5-acetoxy-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74039-93-3 | |

| Record name | NSC78442 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-acetoxy-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Acetoxy 4 Methylpentanoic Acid and Its Stereoisomers

Established Laboratory Synthesis Routes

Chemical Transformations from Readily Available Precursors

The most direct and common laboratory synthesis of 5-acetoxy-4-methylpentanoic acid involves a two-step sequence starting from readily available precursors. The first step is the synthesis of the corresponding hydroxy acid, 5-hydroxy-4-methylpentanoic acid, followed by its acetylation.

A well-established method for the synthesis of a structurally related precursor, (R)-(+)-3-hydroxy-4-methylpentanoic acid, is through an aldol (B89426) reaction, which can be adapted for the synthesis of 5-hydroxy-4-methylpentanoic acid. orgsyn.org This involves the reaction of an appropriate enolate with an aldehyde. For the synthesis of 5-hydroxy-4-methylpentanoic acid, the enolate of an acetate (B1210297) equivalent would be reacted with isovaleraldehyde.

A detailed, analogous procedure for the synthesis of (R)-(+)-3-hydroxy-4-methylpentanoic acid involves the use of a chiral auxiliary, (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA), to control the stereochemistry of the aldol reaction. orgsyn.org The doubly deprotonated chiral acetate reagent reacts with 2-methylpropanal to yield the desired β-hydroxy acid with high diastereoselectivity. orgsyn.org A similar strategy could be employed for the synthesis of racemic or stereochemically-pure 5-hydroxy-4-methylpentanoic acid by selecting the appropriate starting materials and reaction conditions.

The subsequent step is the acetylation of the hydroxyl group of 5-hydroxy-4-methylpentanoic acid. This is a standard esterification reaction that can be achieved using various acetylating agents. Common methods include reaction with acetyl chloride or acetic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid or acetic acid byproduct. wikipedia.org

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Aldol-type Reaction | Acetate enolate + Isovaleraldehyde | 5-Hydroxy-4-methylpentanoic acid |

| 2 | Acetylation | 5-Hydroxy-4-methylpentanoic acid + Acetyl chloride/Acetic anhydride | 5-Acetoxy-4-methylpentanoic acid |

Derivation from Industrial Sources and By-products

While specific industrial processes for the production of 5-acetoxy-4-methylpentanoic acid from by-products are not extensively documented in publicly available literature, general industrial routes for carboxylic acids can be considered. The industrial production of carboxylic acids often involves oxidation of aldehydes or hydrocarbons. wikipedia.org For instance, propionic acid is produced industrially via the hydroformylation of ethylene (B1197577) followed by oxidation.

Branched-chain C6 carboxylic acids, such as isomers of methylpentanoic acid, can be found in certain industrial streams or can be synthesized from petrochemical feedstocks. For example, 2-methylpentanoic acid has been studied in the context of microbial metabolism. nih.gov It is conceivable that a related branched-chain C6 alcohol or aldehyde could be a byproduct of a larger industrial process, which could then be chemically converted to 5-hydroxy-4-methylpentanoic acid and subsequently acetylated. However, dedicated industrial production of this specific compound from by-products is not a common practice.

Enantioselective Synthesis Strategies for Chiral Forms

The presence of a stereocenter at the 4-position of 5-acetoxy-4-methylpentanoic acid means that it can exist as two enantiomers, (R)- and (S)-5-acetoxy-4-methylpentanoic acid. The development of enantioselective syntheses to access these chiral forms is crucial for applications where specific stereoisomers are required.

Asymmetric Catalytic Approaches for Related Building Blocks

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral molecules. While not directly applied to 5-acetoxy-4-methylpentanoic acid in the reviewed literature, the synthesis of structurally related chiral compounds provides a strong precedent. For example, the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) has been achieved via the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium-Me-DuPHOS catalyst, affording the product in very high enantiomeric excess. nih.gov This approach, targeting an unsaturated precursor of 5-hydroxy-4-methylpentanoic acid, could potentially be adapted to yield the chiral hydroxy acid.

Another relevant strategy is the use of chiral catalysts in aldol reactions. The synthesis of (R)-(+)-3-hydroxy-4-methylpentanoic acid using the chiral auxiliary HYTRA is an example of a substrate-controlled diastereoselective synthesis. orgsyn.org For a catalytic enantioselective approach, a chiral Lewis acid or a chiral base could be employed to catalyze the reaction between an achiral enolate and isovaleraldehyde.

Development of Stereocontrolled Preparations

Besides catalytic methods, enzymatic resolutions offer a viable route to chiral forms of 5-acetoxy-4-methylpentanoic acid or its precursor. Lipases are commonly used for the kinetic resolution of racemic alcohols or acids. For instance, the enantioselective esterification of racemic 2-methylalkanoic acids has been successfully demonstrated using Carica papaya lipase (B570770). nih.gov This process selectively esterifies one enantiomer of the racemic acid, allowing for the separation of the unreacted enantiomer and the esterified product.

A similar strategy could be envisioning the enzymatic resolution of racemic 5-hydroxy-4-methylpentanoic acid. A lipase could selectively acylate one enantiomer of the alcohol, leading to the formation of one enantiomer of 5-acetoxy-4-methylpentanoic acid and leaving the other enantiomer of the hydroxy acid unreacted.

| Strategy | Method | Example Catalyst/Enzyme | Potential Application |

| Asymmetric Hydrogenation | Catalytic reduction of an unsaturated precursor | Rhodium-Me-DuPHOS | Enantioselective synthesis of (S)- or (R)-5-hydroxy-4-methylpentanoic acid |

| Diastereoselective Aldol Reaction | Use of a chiral auxiliary | (R)- or (S)-HYTRA | Synthesis of specific diastereomers of a protected 5-hydroxy-4-methylpentanoic acid derivative |

| Enzymatic Resolution | Kinetic resolution of a racemic mixture | Carica papaya lipase or other lipases | Separation of enantiomers of 5-hydroxy-4-methylpentanoic acid via selective acetylation |

Applications of 5 Acetoxy 4 Methylpentanoic Acid As a Chiral Building Block

Total Synthesis of Complex Natural Products

The intricate and stereochemically rich structures of many natural products present a significant challenge for synthetic chemists. 5-Acetoxy-4-methylpentanoic acid has proven to be a useful tool in meeting this challenge, particularly in the synthesis of lipids from extremophilic organisms.

Archaebacterial Lipids

Archaebacteria, known for thriving in extreme environments, possess unique membrane lipids characterized by ether linkages and isoprenoid chains. The synthesis of these complex lipids is essential for studying their unique properties and understanding the basis of their stability.

A significant application of (R)-5-acetoxy-4-methylpentanoic acid is in the total synthesis of the C40-diol, (3R,7R,11S,15S,18S,22S,26R,30R)-octamethyldotriacontane-1,32-diol, a core component of archaebacterial membranes, and its enantiomer. lookchem.com A convergent synthesis strategy has been successfully employed, where the chiral starting material is used as the sole source of stereochemistry. lookchem.com This approach involves the initial construction of smaller mono- and diterpene fragments, which are then coupled to form the full C40 backbone. lookchem.com

| Synthesis Stage | Key Transformation | Precursor(s) | Product(s) | Significance |

| Fragment Synthesis | Stepwise construction | (R)-5-Acetoxy-4-methylpentanoic acid | Mono- and diterpene fragments | Establishes the required stereocenters |

| Dimerization | Kolbe reaction or Grignard coupling | Diterpene fragments | C40-diol or its enantiomer | Forms the complete carbon skeleton |

Glycerol (B35011) dibiphytanyl glycerol tetraethers (GDGTs) are the primary lipid components of the membranes of many archaea. Their unique structure, spanning the entire membrane, contributes to the exceptional stability of these organisms in extreme environments. The enantioselective total synthesis of GDGT-0 (isocaldarchaeol) has been accomplished, with the stereochemistry of the biphytanyl chains originating from (R)-5-acetoxy-4-methylpentanoic acid. mathnet.ru

The synthesis of the biphytanyl core of GDGT-0 relies on the C40-diol synthesis methodology described previously. Once the C40 diol is obtained, the glycerol units are attached to both ends to complete the GDGT-0 structure. This multi-step process underscores the importance of securing the correct stereochemistry of the lipid core from the outset, a role fulfilled by the chiral starting material.

Synthesis of Other Biologically Relevant Molecules and their Intermediates

The utility of 5-acetoxy-4-methylpentanoic acid extends to the synthesis of other biologically relevant molecules. For instance, it has been utilized in the synthesis of a pyrrolidine (B122466) derivative. lookchem.com Although specific details of this synthesis are not extensively documented in the provided context, it highlights the versatility of this chiral building block in constructing various heterocyclic systems, which are common motifs in pharmaceuticals and other bioactive compounds.

Utility in the Preparation of Advanced Organic Intermediates

Beyond the total synthesis of natural products, 5-acetoxy-4-methylpentanoic acid serves as a valuable precursor for advanced organic intermediates, which can then be used in a variety of synthetic applications.

Synthesis of Specific Methyl-Substituted Dibasic Acids

Optically active methyl-substituted dibasic acids are important compounds in their own right and as intermediates in further syntheses. (+)-5-Acetoxy-4-methylpentanoic acid has been successfully converted into several such acids. lookchem.com

One notable example is the synthesis of (+)-3-methyladipic acid. This was achieved by first converting the starting acetoxy acid into (-)-ethyl 5-bromo-4-methylpentanoate. Replacement of the bromine atom with a cyano group, followed by hydrolysis of both the nitrile and the ester functionalities, afforded optically pure (+)-3-methyladipic acid. lookchem.com

Another key transformation is the synthesis of 4-methylpimelic acid. The same bromo-ester intermediate, (-)-ethyl 5-bromo-4-methylpentanoate, was reacted with malonic ester. Subsequent hydrolysis and decarboxylation yielded 4-methylpimelic acid. lookchem.com This, in turn, was used to synthesize (±)-l-methylsuberic acid. lookchem.com

| Starting Material | Intermediate | Reagents | Product |

| (+)-5-Acetoxy-4-methylpentanoic acid | (-)-Ethyl 5-bromo-4-methylpentanoate | 1. HBr, HOAc, H₂SO₄2. EtOH | (+)-3-Methyladipic acid |

| (-)-Ethyl 5-bromo-4-methylpentanoate | - | 1. NaCN2. Hydrolysis | 4-Methylpimelic acid |

| (-)-Ethyl 5-bromo-4-methylpentanoate | - | 1. Malonic ester2. Hydrolysis, Decarboxylation | (±)-l-Methylsuberic acid |

Elaboration into Optically Active Long-Chain Compounds

One of the notable applications of 5-Acetoxy-4-methylpentanoic acid is in the synthesis of long-chain, optically active natural products, particularly insect pheromones. The defined stereochemistry of the starting material is crucial for the biological activity of these complex molecules.

A key example is the synthesis of a stereoisomeric mixture of 5-acetoxy-19-methylnonacosane, a component of the female sex pheromone of the screwworm fly, Cochliomyia hominivorax. The synthesis of such long-chain compounds often involves a series of coupling reactions where the chiral fragment derived from 5-acetoxy-4-methylpentanoic acid is sequentially extended. The precise stereochemistry at the methyl-branched center, originating from the chiral building block, is a critical determinant of the pheromone's activity.

The general synthetic strategy involves the conversion of the carboxylic acid to a reactive species, such as an acid chloride or an aldehyde, which can then undergo coupling reactions with other long-chain fragments. The acetoxy group can be hydrolyzed to reveal the primary alcohol, which can be further functionalized or used in subsequent coupling steps. The ability to control the stereochemistry at a specific position in a long aliphatic chain is a significant advantage offered by this chiral building block.

Detailed research findings on the synthesis of long-chain compounds from 5-Acetoxy-4-methylpentanoic acid are summarized in the table below:

| Target Compound | Key Synthetic Steps | Role of 5-Acetoxy-4-methylpentanoic Acid |

| 5-acetoxy-19-methylnonacosane | Coupling of a long-chain Grignard reagent with a derivative of the chiral building block. | Provides the C1-C5 fragment with the crucial (S)- or (R)-stereocenter at C4. |

Contributions to Chiral Pool Synthesis of Derived Chirons

Chiral pool synthesis is a powerful strategy in organic chemistry that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. studysmarter.co.uk 5-Acetoxy-4-methylpentanoic acid serves as an excellent starting point for the generation of other valuable chiral building blocks, often referred to as chirons.

The inherent functionality of 5-acetoxy-4-methylpentanoic acid allows for its conversion into a variety of other useful synthons. For instance, intramolecular cyclization of the corresponding hydroxy acid (obtained by hydrolysis of the acetate) can lead to the formation of a chiral γ-lactone, specifically (S)- or (R)-4-methyl-dihydrofuran-2(3H)-one. This lactone is a versatile intermediate that can be used in a variety of synthetic transformations, including ring-opening reactions with nucleophiles to introduce new functionalities with retention of stereochemistry.

The transformation of 5-Acetoxy-4-methylpentanoic acid into other chirons is a testament to its utility in expanding the toolbox of readily available chiral building blocks for organic synthesis.

| Derived Chiron | Synthetic Transformation | Potential Applications |

| (S)-4-methyl-dihydrofuran-2(3H)-one | Hydrolysis of acetate (B1210297) followed by acid-catalyzed lactonization. | Precursor for the synthesis of various natural products and pharmaceuticals. |

| Chiral diols | Reduction of the carboxylic acid and hydrolysis of the acetate. | Ligands for asymmetric catalysis, chiral auxiliaries. |

Explorations in Materials Science and Polymer Chemistry as a Building Block

The potential of 5-Acetoxy-4-methylpentanoic acid as a monomer for the synthesis of novel polymers is an emerging area of research. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group (after deprotection), makes it a suitable candidate for polycondensation reactions to form polyesters.

A Japanese patent discloses the production of poly(hydroxy carboxylic acid) using 4-hydroxy-4-methylpentanoic acid, the de-acetylated form of the title compound, as a monomer. google.com The process involves heating the hydroxy carboxylic acid or its oligomer in an organic solvent in the presence of a catalyst to facilitate dehydration and polycondensation. This suggests the feasibility of producing polyesters from this chiral monomer.

The incorporation of a chiral center into the polymer backbone can impart unique properties to the resulting material, such as biodegradability and specific thermal and mechanical characteristics. The stereochemistry of the monomer can influence the polymer's crystallinity, melting point, and degradation rate. The development of biodegradable polyesters from renewable resources is a significant area of research, and chiral monomers like 5-hydroxy-4-methylpentanoic acid offer the potential to create novel materials with tailored properties. researchgate.net

While research in this area is still in its early stages, the prospect of utilizing 5-Acetoxy-4-methylpentanoic acid as a building block for functional and biodegradable polymers holds considerable promise for the future of materials science.

| Polymer Type | Polymerization Method | Potential Properties and Applications |

| Poly(4-hydroxy-4-methylpentanoic acid) | Dehydration polycondensation | Biodegradable polyester (B1180765) with potential applications in packaging and biomedical devices. |

Stereochemical Investigations and Control in Transformations Involving 5 Acetoxy 4 Methylpentanoic Acid

Significance of Enantiopurity in Downstream Synthetic Pathways

The enantiopurity of 5-acetoxy-4-methylpentanoic acid is of paramount importance in synthetic chemistry, particularly in the construction of complex, biologically active molecules where specific stereoisomers are required for desired efficacy and to avoid potential adverse effects. tutorchase.comnih.gov In drug development, the different enantiomers of a chiral molecule can exhibit vastly different pharmacological activities, metabolic fates, and toxicities. nih.govnih.gov For instance, one enantiomer may be therapeutically active while the other is inactive or even harmful. tutorchase.comnih.gov Therefore, the use of enantiomerically pure starting materials like (R)- or (S)-5-acetoxy-4-methylpentanoic acid is a fundamental strategy to ensure the synthesis of a single, desired stereoisomer of the target molecule. nih.gov

A compelling example of the strategic importance of this chiral building block is its use in the total synthesis of complex natural products. In the convergent synthesis of both an archaebacterial C40-diol, specifically (3R,7R,11S,15S,18S,22S,26R,30R)-octamethyldotriacontane-1,32-diol, and its enantiomer, (R)-5-acetoxy-4-methylpentanoic acid serves as the sole source of chirality. researchgate.net This highlights the power of using a single enantiopure building block to control the stereochemistry of a large, complex molecule with multiple stereocenters. The predictable stereochemical outcome of reactions involving this building block allows for the systematic construction of the target molecule with a high degree of stereocontrol. researchgate.net

The use of enantiopure 5-acetoxy-4-methylpentanoic acid also has significant implications for the efficiency of a synthetic route. By starting with a single enantiomer, chemists can avoid the often difficult, costly, and yield-reducing steps of chiral resolution of intermediates or the final product. nih.gov This is particularly crucial in the pharmaceutical industry, where the production of single-enantiomer drugs is increasingly mandated by regulatory agencies to ensure safety and efficacy. tutorchase.com

The application of chiral building blocks like 5-acetoxy-4-methylpentanoic acid extends to the synthesis of various other complex molecules, such as cyclopentanoids and carbocyclic nucleosides, where the biological activity is often dependent on a specific stereochemistry. nih.govrsc.org For example, in the synthesis of enantiomeric neplanocins A, the (-)-enantiomer showed significantly higher toxicity against various cancer cell lines compared to its (+)-counterpart, underscoring the critical role of stereochemistry in biological activity. rsc.org

Methodologies for Maintaining and Inducing Stereocontrol in its Derivatives and Reactions

The control of stereochemistry in reactions involving 5-acetoxy-4-methylpentanoic acid and its derivatives is achieved through a variety of sophisticated synthetic methodologies. These can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.

Substrate-Controlled Synthesis (Chiral Pool Synthesis): One of the most direct ways to ensure the enantiopurity of products derived from 5-acetoxy-4-methylpentanoic acid is to start with an enantiomerically pure form of the acid itself, which is available from the "chiral pool" of naturally occurring molecules. For instance, the synthesis of certain derivatives can start from L-leucine, a readily available chiral amino acid, to produce the corresponding (S)-enantiomer of a pentanoic acid derivative. This approach leverages the pre-existing stereocenter to control the stereochemistry of the final product.

Auxiliary-Controlled Synthesis: Chiral auxiliaries are chemical compounds that are temporarily incorporated into a reactant to direct the stereochemical course of a reaction. After the desired stereoselective transformation, the auxiliary is removed. While specific examples directly using 5-acetoxy-4-methylpentanoic acid are not prevalent in the provided search results, the principles are widely applicable. For instance, in aldol (B89426) reactions to create new stereocenters, a chiral auxiliary can be attached to the carboxylic acid moiety of 5-acetoxy-4-methylpentanoic acid to control the facial selectivity of the enolate addition to an aldehyde.

Catalyst-Controlled Synthesis (Asymmetric Catalysis): Asymmetric catalysis is a powerful tool for creating chiral molecules from achiral or racemic precursors. This methodology involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Key examples of asymmetric catalysis relevant to the synthesis and transformations of molecules like 5-acetoxy-4-methylpentanoic acid include:

Asymmetric Hydrogenation: This technique is used to reduce a prochiral double bond to a single bond with high enantioselectivity. Chiral catalysts, often based on transition metals like rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., DuPHOS, Noyori's catalyst), are employed. nih.gov

Asymmetric Epoxidation: For the introduction of chirality into unsaturated precursors of 5-acetoxy-4-methylpentanoic acid, asymmetric epoxidation methods like the Sharpless or Jacobsen epoxidation can be used to create chiral epoxides with high enantiomeric excess. nih.gov

Organocatalysis: In recent years, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, thioureas, and other organic molecules can catalyze a wide range of stereoselective reactions, including Michael additions and aldol reactions, which could be used to construct the chiral backbone of 5-acetoxy-4-methylpentanoic acid or its derivatives. elsevierpure.com

The following table summarizes some of the key methodologies for stereocontrol:

| Methodology | Description | Key Reagents/Catalysts |

| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products as starting materials. | L-leucine, Tartaric Acid |

| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral alkene. | Chiral Rhodium or Ruthenium catalysts (e.g., with DuPHOS or BINAP ligands) |

| Asymmetric Epoxidation | Enantioselective formation of an epoxide from a prochiral alkene. | Sharpless reagent (titanium tetraisopropoxide, diethyl tartrate, t-BuOOH), Jacobsen's catalyst (chiral Mn-salen complex) |

| Asymmetric Allylic Alkylation | Enantioselective substitution at an allylic position. | Palladium catalysts with chiral ligands (e.g., Trost ligand) |

| Organocatalysis | Use of small chiral organic molecules to catalyze stereoselective reactions. | Chiral amines, thioureas, proline derivatives |

Mechanistic Insights into Stereoselective Transformations

The stereochemical outcome of reactions involving 5-acetoxy-4-methylpentanoic acid is governed by the principles of asymmetric induction. The existing stereocenter at the C4 position can influence the stereochemistry of newly formed stereocenters in a process known as diastereoselective synthesis.

In substrate-controlled reactions, the chiral center at C4 creates a diastereotopic environment around the reactive centers of the molecule. For example, in an enolate formation from a derivative of 5-acetoxy-4-methylpentanoic acid, the C4 methyl group will direct the approach of an incoming electrophile to one of the two faces of the enolate, leading to the preferential formation of one diastereomer. The steric bulk of the methyl group and other substituents plays a crucial role in determining the degree of stereoselectivity.

In catalyst-controlled reactions, the chiral catalyst creates a chiral environment that differentiates between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic substrate. For example, in an asymmetric hydrogenation, the chiral ligand on the metal center forms a transient diastereomeric complex with the substrate. The steric and electronic interactions within this complex favor one pathway, leading to the formation of one enantiomer of the product in excess.

The mechanism of stereoselection in asymmetric allylic alkylation, such as the Trost asymmetric allylic alkylation, involves the formation of a chiral π-allyl-palladium complex. nih.gov The chiral ligand on the palladium atom controls the geometry of this complex and directs the nucleophilic attack to one of the two termini of the allyl system, thereby establishing the stereochemistry of the product. nih.gov

Similarly, organocatalysts function by forming transient chiral intermediates with the substrates. For instance, a chiral secondary amine catalyst can react with a ketone or aldehyde to form a chiral enamine or iminium ion. This intermediate then reacts with an electrophile or nucleophile, with the stereochemical outcome being dictated by the steric environment created by the chiral catalyst. elsevierpure.com

The following table outlines the general mechanistic principles for different types of stereoselective reactions:

| Reaction Type | Mechanistic Principle |

| Substrate-Controlled Diastereoselection | The existing stereocenter at C4 creates a sterically biased environment, directing the approach of reagents to one face of the molecule. |

| Asymmetric Hydrogenation | Formation of diastereomeric metal-substrate complexes with different activation energies, leading to preferential formation of one enantiomer. |

| Asymmetric Epoxidation (Jacobsen) | Stepwise radical mechanism involving a chiral Mn(V)-oxo intermediate that directs the oxygen transfer to one face of the alkene. |

| Asymmetric Allylic Alkylation (Trost) | Formation of a chiral π-allyl-palladium complex where the chiral ligand controls the facial selectivity of the nucleophilic attack. |

| Organocatalysis (Enamine Catalysis) | Formation of a transient chiral enamine intermediate that reacts with an electrophile from a sterically preferred direction. |

Mechanistic Studies and Reaction Chemistry of 5 Acetoxy 4 Methylpentanoic Acid and Its Derivatives

Reaction Pathways of the Acetoxy and Carboxylic Acid Functionalities

The chemical behavior of 5-acetoxy-4-methylpentanoic acid is characterized by the distinct reactions of its ester and carboxylic acid moieties. These groups can be selectively transformed using appropriate reagents and conditions.

The primary reaction of the acetoxy group is hydrolysis. Under either acidic or basic (saponification) conditions, the ester linkage is cleaved to yield 5-hydroxy-4-methylpentanoic acid and acetic acid. nih.gov This transformation is fundamental as the resulting hydroxy acid is the precursor for subsequent intramolecular cyclization reactions.

The carboxylic acid functionality can undergo a variety of classical transformations. One of the most common is Fischer-Speier esterification, where treatment with an alcohol in the presence of a strong acid catalyst (like sulfuric acid) converts the carboxylic acid into a different ester, leaving the acetoxy group intact under carefully controlled conditions. masterorganicchemistry.comyoutube.comkhanacademy.org Alternatively, the carboxylic acid can be activated by conversion to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is a versatile intermediate for forming amides (by reacting with amines) or other esters (by reacting with alcohols). Furthermore, the carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, this reagent would also reduce the acetoxy group.

Below is a table summarizing the principal reaction pathways for each functional group.

| Functional Group | Reaction Type | Reagents and Conditions | Product(s) |

| Acetoxy (Ester) | Hydrolysis (Acid-Catalyzed) | H₃O⁺, Heat | 5-Hydroxy-4-methylpentanoic acid + Acetic Acid |

| Hydrolysis (Saponification) | 1. NaOH, H₂O, Heat 2. H₃O⁺ workup | 5-Hydroxy-4-methylpentanoic acid + Sodium Acetate (B1210297) | |

| Carboxylic Acid | Fischer Esterification | R-OH, H⁺ (e.g., H₂SO₄), Heat | Methyl 5-acetoxy-4-methylpentanoate (if R=CH₃) |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | 5-Acetoxy-4-methylpentanoyl chloride | |

| Reduction (selective) | Borane (BH₃) complexes | 5-Acetoxy-4-methylpentan-1-ol |

Rearrangement Reactions and their Synthetic Implications

Specific rearrangement reactions involving the carbon skeleton of 5-acetoxy-4-methylpentanoic acid are not extensively documented in scientific literature. The structure, being a simple, non-conjugated aliphatic chain, is not predisposed to common skeletal rearrangements like the Wagner-Meerwein shift unless a carbocation is generated at a suitable position under forcing conditions.

However, theoretical possibilities for rearrangement could arise during certain reactions. For instance, attempts to perform substitution reactions at the C4 position, if a leaving group were present there, could potentially lead to hydride shifts if a secondary carbocation were formed. Such reactions are generally not synthetically useful and are often considered side reactions to be avoided.

The primary synthetic utility of this molecule and its derivatives comes from the predictable reactivity of its functional groups and its potential for cyclization, rather than from any propensity for skeletal rearrangement. The focus of research on similar structures is typically on controlling stereochemistry during synthesis or on achieving high yields in cyclization processes. orgsyn.orgorgsyn.org

Intramolecular Cyclization Processes, including Lactone Formation

The most significant intramolecular reaction of 5-acetoxy-4-methylpentanoic acid derivatives is lactonization, which results in the formation of a cyclic ester, known as a lactone. wikipedia.orgquimicaorganica.org This process does not occur directly from the title compound but proceeds via its corresponding hydroxy acid.

The process involves two key stages:

Hydrolysis: The acetoxy group is first hydrolyzed to a hydroxyl group, yielding 5-hydroxy-4-methylpentanoic acid. nih.gov

Intramolecular Esterification (Lactonization): The resulting γ-hydroxy acid then undergoes an acid-catalyzed intramolecular cyclization. pearson.comnagwa.com

The mechanism for the acid-catalyzed lactonization is analogous to the Fischer esterification mechanism. masterorganicchemistry.comyoutube.com

| Step | Description |

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst, making the carbonyl carbon more electrophilic. quimicaorganica.org |

| 2. Nucleophilic Attack | The hydroxyl group at the C5 position acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. quimicaorganica.orgyoutube.com This step forms a cyclic tetrahedral intermediate. |

| 3. Proton Transfer | A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyls of the tetrahedral intermediate, preparing it to be a good leaving group (water). quimicaorganica.org |

| 4. Elimination | The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated lactone. quimicaorganica.org |

| 5. Deprotonation | The protonated lactone is deprotonated, regenerating the acid catalyst and yielding the final lactone product. |

This cyclization is thermodynamically favored because it forms a stable six-membered ring. youtube.com The product of this reaction is 4-methyl-δ-valerolactone (also named 4-methyltetrahydro-2H-pyran-2-one). Advanced synthetic methods, such as silver-promoted cyclization of related halo-acids, have also been developed to synthesize substituted lactones, highlighting the importance of these cyclic structures in organic chemistry. researchgate.netresearchgate.net

Analytical and Computational Approaches in the Research of 5 Acetoxy 4 Methylpentanoic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Beyond fundamental one-dimensional Nuclear Magnetic Resonance (NMR) and basic Mass Spectrometry (MS), advanced spectroscopic methods are employed to unambiguously determine the complex structure of 5-Acetoxy-4-methylpentanoic acid. These techniques provide detailed insights into the connectivity and spatial relationships of atoms within the molecule.

Two-dimensional NMR spectroscopy is a cornerstone of this advanced analysis. youtube.comwalisongo.ac.id Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental. sdsu.edu

COSY experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in the carbon skeleton. sdsu.edu

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive map of which proton is attached to which carbon. walisongo.ac.idsdsu.edu

HMBC identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular framework, especially around quaternary carbons and heteroatoms like oxygen. sdsu.eduwisc.edu

These 2D NMR methods, often used in combination, allow for the complete and precise assignment of all proton and carbon signals, confirming the presence and location of the methyl, acetoxy, and carboxylic acid functional groups along the pentanoic acid chain. rsc.org

High-Resolution Mass Spectrometry (HRMS) is another critical tool. Unlike standard MS which provides the molecular weight, HRMS measures the mass-to-charge ratio with extremely high accuracy. This precision allows for the determination of the exact elemental formula of the molecule (e.g., C8H14O4), distinguishing it from other isomers with the same nominal mass. nih.govmdpi.com Techniques like Electrospray Ionization (ESI) are often used to gently ionize the molecule for analysis, preserving its structure. lcms.cz

| Technique | Information Gained | Application to 5-Acetoxy-4-methylpentanoic Acid |

|---|---|---|

| COSY (¹H-¹H) | Identifies protons that are coupled (typically on adjacent carbons). | Confirms the connectivity of protons along the pentanoic acid backbone and the methyl group. |

| HSQC (¹H-¹³C) | Correlates protons to the carbons they are directly attached to. | Assigns each proton signal to its corresponding carbon atom in the molecule. |

| HMBC (¹H-¹³C) | Shows long-range (2-3 bond) correlations between protons and carbons. | Crucial for linking the acetoxy group (via the carbonyl carbon) to the main chain and confirming the position of the methyl group relative to the ester. |

| HRMS | Provides highly accurate mass measurement for elemental formula determination. | Confirms the elemental composition is C8H14O4, distinguishing it from other possible compounds. nih.gov |

Chromatographic and Separation Methods for Purity and Enantiomeric Excess Determination

Assessing the chemical purity and stereochemical integrity of 5-Acetoxy-4-methylpentanoic acid requires high-performance chromatographic techniques. Given that the molecule possesses a stereocenter at the fourth carbon, methods that can separate enantiomers are particularly important.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for purity analysis. For enantiomeric excess (e.e.) determination, chiral chromatography is essential. This involves using a chiral stationary phase (CSP) in either an HPLC or GC column. The CSP interacts differently with the two enantiomers (R and S forms) of 5-Acetoxy-4-methylpentanoic acid, causing them to travel through the column at different rates and thus be separated and quantified.

While direct chromatographic data for this specific compound is not extensively published, the methods for analogous chiral acids are well-established. For instance, the separation of related α-methyl-β-hydroxy-carboxylic acids has been achieved without chiral chromatography by using circular dichroism spectroscopy combined with multivariate regression models, offering a rapid alternative for determining enantiomeric and diastereomeric excess. rsc.orgnih.gov However, chiral HPLC remains the gold standard for physical separation and precise quantification.

| Technique | Purpose | Key Parameters | Expected Outcome |

|---|---|---|---|

| Reverse-Phase HPLC | Purity Assessment | C18 column, Acetonitrile/Water mobile phase with acid modifier (e.g., formic acid). lcms.cz | A single major peak indicating high chemical purity. |

| Chiral HPLC/GC | Enantiomeric Excess (e.e.) Determination | Chiral Stationary Phase (e.g., cyclodextrin-based). | Two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. The ratio of their areas determines the e.e. |

| LC-MS | Purity and Identity Confirmation | Combination of HPLC for separation and Mass Spectrometry for detection. | Provides retention time data for purity and mass data for identity confirmation simultaneously. lcms.cz |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insights into the structure, properties, and reactivity of 5-Acetoxy-4-methylpentanoic acid, complementing experimental findings. researchgate.net

Theoretical Predictions of Reactivity and Stereoselectivity

Density Functional Theory (DFT) is a powerful computational method used to predict the reactivity of molecules. researchgate.net For 5-Acetoxy-4-methylpentanoic acid, DFT calculations can be used to model reaction pathways, such as the hydrolysis of the ester or the deprotonation of the carboxylic acid. By calculating the energies of transition states and intermediates, chemists can predict reaction rates and understand the factors controlling stereoselectivity in reactions involving the chiral center. Analysis of molecular orbitals (like HOMO and LUMO) and electrostatic potential maps can identify the most likely sites for nucleophilic or electrophilic attack. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

5-Acetoxy-4-methylpentanoic acid is a flexible molecule due to the rotation around its single bonds. Conformational analysis is the study of the different spatial arrangements (conformers) and their relative energies. lumenlearning.comlibretexts.org By identifying the lowest energy (most stable) conformers, researchers can understand the molecule's preferred shape, which influences its physical properties and how it interacts with other molecules, such as enzymes or chiral catalysts. iscnagpur.ac.inlibretexts.org

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. nih.govnih.gov By simulating the motion of the atoms, MD can provide insights into the flexibility of the molecule, its interactions with solvent, and the conformational changes it undergoes, offering a more realistic picture than static models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for its Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific activity. ijert.org While often used for biological activity, QSAR can also be applied to research applications, such as predicting the reactivity or separation behavior of a series of related compounds.

For derivatives of 5-Acetoxy-4-methylpentanoic acid, a QSAR model could be developed to predict, for example, their retention time in a specific chromatographic system based on calculated molecular descriptors (e.g., size, polarity, electronic properties). nih.govnih.govresearchgate.net Such models can guide the design of new derivatives with desired properties or help in understanding the mechanism of interaction in a separation or reaction, reducing the need for extensive trial-and-error experimentation. ijert.orgrsc.org

Future Research Directions and Unexplored Avenues for 5 Acetoxy 4 Methylpentanoic Acid

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of structurally defined molecules like 5-Acetoxy-4-methylpentanoic acid is a cornerstone of chemical research. Future efforts will likely focus on developing more efficient and selective methods for its preparation, moving beyond traditional synthetic routes.

Chemoenzymatic and Biocatalytic Approaches: The convergence of chemistry and biology offers powerful tools for asymmetric synthesis. Biocatalysis, using isolated enzymes or whole-cell systems, can provide high enantio- and regioselectivity under mild reaction conditions. researchgate.netnih.govrsc.org For the synthesis of 5-Acetoxy-4-methylpentanoic acid, a potential chemoenzymatic route could involve the lipase-catalyzed acetylation of a corresponding diol precursor or the asymmetric reduction of a keto-acid derivative using a ketoreductase. nih.govnih.govcsic.esresearchgate.net Lipases, for example, are known to catalyze esterification and transesterification reactions with high selectivity, which could be exploited for the specific placement of the acetoxy group. nih.gov The development of a one-pot, multi-enzyme cascade could further enhance the efficiency of the synthesis, minimizing purification steps and waste generation. acs.org

Asymmetric Organocatalysis: In recent years, asymmetric organocatalysis has emerged as a third pillar of catalysis, complementing biocatalysis and metal catalysis. youtube.comnih.govnih.gov Small organic molecules can be used to catalyze reactions with high stereocontrol. For the synthesis of 5-Acetoxy-4-methylpentanoic acid, an organocatalytic approach could involve an asymmetric Michael addition to an appropriate α,β-unsaturated ester, followed by functional group manipulations. The use of chiral prolinol derivatives or chiral thioureas as catalysts could facilitate the stereoselective formation of the chiral center at the C4 position. nih.gov

Data Table: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges | Key Enzymes/Catalysts |

| Chemoenzymatic Synthesis | High selectivity (enantio- and regio-), mild reaction conditions, environmentally benign. researchgate.netnih.govrsc.org | Enzyme stability and availability, substrate scope limitations. | Lipases, Ketoreductases, Thioesterases. nih.govnih.govacs.org |

| Asymmetric Organocatalysis | Metal-free, robust catalysts, high enantioselectivity. youtube.comnih.gov | Catalyst loading, reaction times, scalability. | Chiral prolinol derivatives, Chiral thioureas. nih.gov |

Novel Applications in Chemical Biology Research for Understanding Complex Biosynthetic Pathways

The unique structure of 5-Acetoxy-4-methylpentanoic acid makes it an intriguing candidate for use as a chemical probe to investigate complex biological processes.

Metabolic Labeling with Stable Isotopes: A key technique in elucidating metabolic pathways is the use of stable isotope-labeled compounds. nih.govnumberanalytics.comresearchgate.netspringernature.com Synthesizing 5-Acetoxy-4-methylpentanoic acid with heavy isotopes, such as ¹³C or ²H, at specific positions would create a powerful tool for metabolic flux analysis. nih.gov By introducing this labeled compound into a biological system, researchers could trace its metabolic fate using techniques like mass spectrometry or NMR spectroscopy. nih.gov This could reveal, for instance, whether the acetoxy group is hydrolyzed and enters the acetate (B1210297) pool, or if the entire carbon skeleton is incorporated into larger biomolecules. Such studies could shed light on pathways like the acetyl-CoA pathway, which is central to the metabolism of many organisms. nih.govoup.com

Activity-Based Protein Profiling (ABPP): The carboxylic acid and ester functionalities of 5-Acetoxy-4-methylpentanoic acid could be leveraged to design activity-based probes. nih.gov By incorporating a reporter tag (e.g., a fluorophore or a biotin) and a reactive group, this molecule could be used to target and identify specific enzymes that interact with it. For example, a probe based on this scaffold could potentially identify novel esterases or other hydrolases involved in its metabolism. This approach would provide valuable insights into the cellular machinery that processes such molecules.

Advancements in Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry and machine learning are rapidly transforming the landscape of chemical research, enabling the prediction of reaction outcomes and molecular properties with increasing accuracy.

Density Functional Theory (DFT) for Reactivity Studies: DFT calculations can provide deep insights into the electronic structure and reactivity of molecules. researchgate.netmdpi.comdntb.gov.uarsc.org For 5-Acetoxy-4-methylpentanoic acid, DFT studies could be employed to:

Predict Reaction Mechanisms: Elucidate the transition states and energy barriers for various synthetic transformations, helping to optimize reaction conditions.

Analyze Spectroscopic Data: Correlate calculated vibrational frequencies with experimental IR spectra to confirm the structure of synthetic intermediates and the final product. mdpi.com

Understand Intermolecular Interactions: Model the binding of the molecule to the active site of an enzyme, providing a rationale for observed biological activity and guiding the design of more potent analogs.

Machine Learning for Property Prediction: Machine learning models can be trained to predict various physicochemical and biological properties of molecules. nih.govnih.govresearchgate.netresearchgate.netyoutube.com By building a quantitative structure-activity relationship (QSAR) model based on a library of related compounds, it would be possible to predict the biological activity of 5-Acetoxy-4-methylpentanoic acid and its derivatives without the need for extensive experimental screening. These models can also predict properties like chirality and optical rotation. nih.govresearchgate.net

Data Table: Computational Tools and Their Applications

| Computational Tool | Application for 5-Acetoxy-4-methylpentanoic acid | Predicted Outcome |

| AI Retrosynthesis | Proposing efficient synthetic routes. arxiv.orggithub.comchemcopilot.commit.eduthe-scientist.com | Novel disconnections, optimized reaction sequences. |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting spectroscopic properties, modeling enzyme-ligand interactions. researchgate.netmdpi.comdntb.gov.uarsc.org | Transition state energies, vibrational frequencies, binding affinities. |

| Machine Learning (QSAR) | Predicting biological activity and physicochemical properties. nih.govnih.govresearchgate.netresearchgate.netyoutube.com | Potency, selectivity, optical rotation. |

Q & A

Q. What synthetic strategies are effective for preparing 5-Acetoxy-4-methylpentanoic acid in high yield?

- Methodological Answer: A common approach involves esterification of 4-methylpentanoic acid with acetic anhydride under acid catalysis (e.g., sulfuric acid). The reaction can be monitored via thin-layer chromatography (TLC) to track progress. Post-synthesis, purification via recrystallization or silica-gel column chromatography is recommended to isolate the product. Yield optimization may require temperature control (e.g., 40–60°C) and stoichiometric adjustments to minimize side reactions .

Q. What analytical techniques are recommended for confirming the structure and purity of 5-Acetoxy-4-methylpentanoic acid?

- Methodological Answer: Structural confirmation requires 1H and 13C NMR to identify the acetoxy (-OAc) and methyl branching. Infrared (IR) spectroscopy can validate carbonyl (C=O) and ester (C-O) functional groups. Purity assessment is best achieved via high-performance liquid chromatography (HPLC) or gas chromatography–mass spectrometry (GC-MS) . For rapid preliminary checks, TLC with UV visualization or iodine staining is suitable .

Advanced Research Questions

Q. How can the reactivity of the acetoxy group in 5-Acetoxy-4-methylpentanoic acid be leveraged in multi-step organic syntheses?

- Methodological Answer: The acetoxy group serves dual roles:

- Protecting group: Temporarily mask hydroxyl intermediates during oxidation or alkylation steps. Deprotection can be achieved via hydrolysis (e.g., NaOH/EtOH).

- Electrophilic site: Participate in nucleophilic acyl substitutions with amines or thiols. Kinetic studies (e.g., varying pH or catalysts like DMAP) can optimize reaction rates. Computational modeling (DFT) may predict regioselectivity in complex systems .

Q. What experimental approaches can elucidate the metabolic fate of 5-Acetoxy-4-methylpentanoic acid in biological systems?

- Methodological Answer:

- Isotopic labeling: Use 14C-labeled analogs to track metabolite distribution in in vivo models (e.g., rodent liver tissues).

- In vitro assays: Incubate the compound with liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS .

- Enzyme inhibition studies: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to pinpoint metabolic pathways .

Q. How should researchers address inconsistencies in reported catalytic efficiencies of enzymes acting on 5-Acetoxy-4-methylpentanoic acid?

- Methodological Answer:

- Standardize conditions: Fix variables like pH, temperature, and substrate concentration. Use validated reference compounds (e.g., 4-methylpentanoic acid) as controls.

- Orthogonal validation: Compare results from spectrophotometric assays with calorimetry or fluorimetry.

- Meta-analysis: Aggregate data across studies while accounting for batch-to-batch variability in enzyme preparations .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reaction yields during the synthesis of 5-Acetoxy-4-methylpentanoic acid?

- Methodological Answer:

- Systematic screening: Vary catalysts (e.g., p-toluenesulfonic acid vs. H2SO4), solvents (polar vs. nonpolar), and reaction times.

- Byproduct analysis: Use GC-MS to identify side products (e.g., acetylated byproducts) and adjust stoichiometry.

- Reproducibility protocols: Document detailed reaction conditions (e.g., inert atmosphere, moisture control) to minimize experimental drift .

Notes on Evidence Utilization

- Citations prioritize peer-reviewed methodologies and authoritative sources (e.g., ECHA, MedChemExpress).

- Commercial or non-academic sources (e.g., BenchChem) are excluded per user guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.